REACTION_CXSMILES
|
[Br:1][CH:2](C(OCC)=O)[C:3](OCC)=O.[CH3:13][C:14](=[O:17])[CH2:15][CH3:16].[C:18](=[O:21])([O-])[O-:19].[K+].[K+].[CH3:24][CH2:25]O>>[Br:1][C:2]1[CH:16]=[CH:15][C:14]2[O:17][C:25]([C:18]([OH:19])=[O:21])=[CH:24][C:13]=2[CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CC(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 4 h
|
Duration
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4 h
|
Type
|
CUSTOM
|
Details
|
to attain room temperature
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 45 minutes
|
Duration
|
45 min
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
2M aqueous H2SO4 (350 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the product precipitated
|
Type
|
CUSTOM
|
Details
|
was re-crystallised in EtOH/H2O (4:1) (yield: 6.6 g, 28%)
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=CC2=C(C=C(O2)C(=O)O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |